molecular formula C18H18N2O4S B3467859 2-[2-[2-(4-Methylphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid

2-[2-[2-(4-Methylphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid

Cat. No.: B3467859
M. Wt: 358.4 g/mol
InChI Key: XISARPGZEHVHTA-UHFFFAOYSA-N
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Description

2-[2-[2-(4-Methylphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(4-Methylphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. One common method includes the reaction of o-phenylenediamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This is followed by the addition of acetic acid or its derivatives to form the final product. The reaction conditions often require controlled temperatures and the use of solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(4-Methylphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonylethyl group can yield sulfone derivatives, while nucleophilic substitution can produce various substituted benzimidazole compounds .

Scientific Research Applications

2-[2-[2-(4-Methylphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Benzimidazole derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be explored for similar therapeutic applications.

    Industry: It can be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2-[2-[2-(4-Methylphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The sulfonylethyl group may enhance the compound’s binding affinity and specificity. The acetic acid moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methoxybenzenesulfonyl)ethyl]-1,3-benzodiazol-1-yl}acetic acid
  • 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone

Uniqueness

2-[2-[2-(4-Methylphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid is unique due to its specific combination of functional groups. The presence of the 4-methylphenyl sulfonylethyl group distinguishes it from other benzimidazole derivatives, potentially offering unique biological activities and chemical properties .

Properties

IUPAC Name

2-[2-[2-(4-methylphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-13-6-8-14(9-7-13)25(23,24)11-10-17-19-15-4-2-3-5-16(15)20(17)12-18(21)22/h2-9H,10-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISARPGZEHVHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC2=NC3=CC=CC=C3N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-[2-(4-Methylphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid
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2-[2-[2-(4-Methylphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid
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2-[2-[2-(4-Methylphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid
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